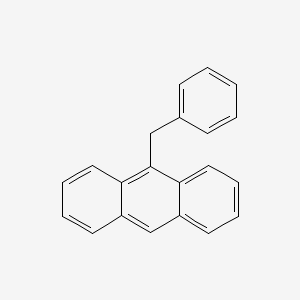

9-Benzylanthracene

CAS No.: 1498-71-1

Cat. No.: VC14454950

Molecular Formula: C21H16

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1498-71-1 |

|---|---|

| Molecular Formula | C21H16 |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | 9-benzylanthracene |

| Standard InChI | InChI=1S/C21H16/c1-2-8-16(9-3-1)14-21-19-12-6-4-10-17(19)15-18-11-5-7-13-20(18)21/h1-13,15H,14H2 |

| Standard InChI Key | OMKKTUHEEREHJB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

-

IUPAC Name: 9-(Phenylmethyl)anthracene

-

Molecular Formula: C₂₁H₁₆

-

CAS Registry Number: 1498-71-1

-

SMILES Notation: C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC=C2C4=CC=CC=C4

The compound consists of an anthracene backbone fused with a benzyl group, creating a planar structure with extended conjugation. X-ray crystallography of related derivatives (e.g., dithioacetals) reveals dihedral angles between the anthracene core and substituents ranging from 49.21° to 58.79°, influencing its photophysical behavior .

Physical and Chemical Properties

Physicochemical Parameters

Spectroscopic Characteristics

-

UV-Vis Absorption: Anthracene derivatives typically exhibit absorption maxima near 256 nm (π→π* transitions) .

-

Fluorescence: Substituted anthracenes emit in the blue region (400–500 nm), with quantum yields modulated by substituent effects .

Synthesis and Reactivity

Cycloaddition Reactions

9-Benzylanthracene participates in (4+3) cycloadditions with α,α'-dibromoketones under Zn-Cu/Me₃SiCl conditions, yielding seven-membered ring adducts with 71% efficiency (Scheme 1) .

Scheme 1: (4+3) Cycloaddition of 9-Benzylanthracene with α,α'-Dibromoketones

Modern Catalytic Approaches

Ru-catalyzed electrocyclization of BN-aromatic enynes has been reported for BN-anthracenes, suggesting potential adaptations for benzyl-substituted variants .

Environmental and Biological Impact

Ecotoxicity

-

GHS Classification: H400 (Acute aquatic toxicity) and H410 (Chronic aquatic toxicity) .

-

Bioaccumulation: High LogP (5.58) indicates potential bioaccumulation in lipid-rich tissues .

Degradation Pathways

PAHs like 9-benzylanthracene undergo photodegradation and microbial oxidation, forming quinones and epoxides .

Applications in Materials Science

Catalytic and Polymer Chemistry

Anthracene derivatives serve as ligands in Zr(IV) complexes for alkyne coupling reactions, though 9-benzylanthracene’s role remains unexplored .

Recent Advances and Future Directions

Radical-Mediated Synthesis

Gas-phase reactions of benzyl radicals may form anthracene derivatives via excited-state dynamics, offering a novel route for 9-benzylanthracene synthesis under combustion-like conditions .

Computational Studies

DFT calculations predict regioselectivity in electrophilic substitutions at the 9-position, guiding functionalization strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume